Dimethyl aminoterephthalate
Overview
Description
Dimethyl aminoterephthalate is an organic compound with the molecular formula C10H11NO4. It is a derivative of terephthalic acid, where two methyl ester groups and an amino group are attached to the benzene ring. This compound is known for its applications in the synthesis of various pharmaceuticals and dyes, as well as its role as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
Dimethyl 2-aminoterephthalate, also known as Dimethyl aminoterephthalate, is a chemical compound with the molecular formula C10H11NO4
Mode of Action
It is used in the preparation ofimidazotetrazinones as probes for the action of temozolomide . It is also used to prepare aminoquinazolines with neurokinin-2 receptor antagonist activity . This suggests that the compound may interact with these targets and induce changes in their function or structure.
Pharmacokinetics
The compound has a melting point of 127-130 °C and a boiling point of 348.55°C . It is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
Given its use in the synthesis of compounds with neurokinin-2 receptor antagonist activity , it may have effects on cellular signaling pathways involving these receptors.
Action Environment
The compound is stable under recommended storage conditions , suggesting that it may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl aminoterephthalate can be synthesized through several methods. One common approach involves the nitration of dimethyl terephthalate to form dimethyl 2-nitroterephthalate, followed by reduction to yield dimethyl 2-aminoterephthalate. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions .
Industrial Production Methods: In industrial settings, the production of dimethyl 2-aminoterephthalate often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl aminoterephthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be further reduced to form diamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Diamines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl aminoterephthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting cancer and neurological disorders.
Industry: The compound is used in the production of high-performance polymers and as a dye intermediate for textiles and films
Comparison with Similar Compounds
- Dimethyl terephthalate
- Dimethyl isophthalate
- Dimethyl phthalate
Comparison: Dimethyl aminoterephthalate is unique due to the presence of the amino group, which imparts distinct reactivity compared to its non-amino counterparts. This functional group allows for a broader range of chemical transformations and applications, particularly in the synthesis of pharmaceuticals and dyes. The presence of the amino group also enhances its solubility and reactivity in various chemical environments .
Properties
IUPAC Name |
dimethyl 2-aminobenzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSKDXUDARIMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022225 | |
Record name | Dimethyl aminoterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5372-81-6 | |
Record name | 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5372-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl aminoterephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005372816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl aminoterephthalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl aminoterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2-aminoterephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL AMINOTEREPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91SF4E6I9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dimethyl 2-aminoterephthalate in toner formulations?
A1: Dimethyl 2-aminoterephthalate is a key component in a novel electrostatic charge image developing toner. [] This toner, intended for use in image forming apparatuses, incorporates Dimethyl 2-aminoterephthalate alongside other components like C.I. Pigment Yellow 155 and a binder resin. While the specific mechanism of action isn't detailed in the provided abstract, the presence of Dimethyl 2-aminoterephthalate, alongside 1,4-bis(acetoacetylamino)benzene, is crucial for achieving the desired toner properties. []
Q2: Are there any structural studies available for Dimethyl 2-aminoterephthalate or its derivatives?
A2: While the provided abstract focusing on toner formulations doesn't delve into the structural characterization of Dimethyl 2-aminoterephthalate, a separate research paper explores the synthesis and crystal structures of optically active derivatives of terephthalic acid. [] Though this study doesn't specifically analyze Dimethyl 2-aminoterephthalate, it offers insights into the structural characteristics of related compounds. Further research is necessary to determine if these findings can be extrapolated to Dimethyl 2-aminoterephthalate.
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